1,2-Dibromocyclopentene 1,2-Dibromocyclopentene 1,2-Dibromocyclopentene undergoes single Br/Mg exchange reaction with iPrMgCl LiCl to yield the corresponding β-bromocyclopentenylmagnesium reagent.

Brand Name: Vulcanchem
CAS No.: 75415-78-0
VCID: VC2197844
InChI: InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2
SMILES: C1CC(=C(C1)Br)Br
Molecular Formula: C5H6Br2
Molecular Weight: 225.91 g/mol

1,2-Dibromocyclopentene

CAS No.: 75415-78-0

Cat. No.: VC2197844

Molecular Formula: C5H6Br2

Molecular Weight: 225.91 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromocyclopentene - 75415-78-0

Specification

CAS No. 75415-78-0
Molecular Formula C5H6Br2
Molecular Weight 225.91 g/mol
IUPAC Name 1,2-dibromocyclopentene
Standard InChI InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2
Standard InChI Key PNWFXPGGROADNS-UHFFFAOYSA-N
SMILES C1CC(=C(C1)Br)Br
Canonical SMILES C1CC(=C(C1)Br)Br

Introduction

Physical and Chemical Properties

1,2-Dibromocyclopentene possesses a unique set of physical and chemical properties that make it useful in chemical research. Below is a comprehensive table detailing its key properties:

PropertyValue
CAS Number75415-78-0
Molecular FormulaC5H6Br2
Molecular Weight225.909 g/mol
Density2.1±0.1 g/cm³
Boiling Point219.9±0.0 °C at 760 mmHg
Flash Point78.9±26.6 °C
Exact Mass223.883606
LogP3.22
Vapor Pressure0.2±0.4 mmHg at 25°C
Index of Refraction1.635
Recommended Storage Condition2-8°C

The structure of 1,2-Dibromocyclopentene consists of a five-membered cyclopentene ring with two bromine atoms attached to adjacent carbon atoms. This structural arrangement contributes to its chemical reactivity, particularly in substitution and elimination reactions . The compound has a relatively high boiling point of 219.9°C at 760 mmHg, which reflects the presence of the heavier bromine atoms and their influence on intermolecular forces .

Synthesis Methods

The synthesis of 1,2-Dibromocyclopentene can be achieved through several methods. One common approach involves the bromination of cyclopentene, which proceeds via an electrophilic addition mechanism. In this reaction, a brominating agent such as bromine (Br2) is used, typically in an inert solvent.

The reaction follows these steps:

  • The bromine molecule approaches the π-bond of cyclopentene

  • An electrophilic addition occurs across the double bond

  • The result is the formation of 1,2-Dibromocyclopentene

Chemical Reactivity

1,2-Dibromocyclopentene exhibits versatile chemical reactivity, particularly in functionalization reactions. Research by Despotopoulou has explored several key reactions:

Selective Mono-functionalization

The compound can undergo selective Br/Mg-exchange reactions using reagents like iPrMgCl·LiCl. This exchange generates a β-bromocyclopentenylmagnesium reagent, which can subsequently react with various electrophiles . This reaction pathway allows for selective mono-functionalization of the starting material, providing a valuable method for creating more complex molecules with specific substitution patterns .

1,2-Difunctionalization

In the presence of a secondary alkylmagnesium halide and a copper catalyst like Li2CuCl4, 1,2-Dibromocyclopentene undergoes bromine substitution, followed by reaction with electrophiles . This method provides access to 1,2-difunctionalized cyclopentenes, expanding the synthetic utility of the starting material. The copper-mediated reactions have been particularly useful for introducing carbon-carbon bonds at both positions previously occupied by bromine atoms .

Mechanistic Studies

Mechanistic studies on these reactions have provided insights into the reaction pathways and intermediates involved. Understanding these mechanisms is crucial for developing selective and efficient transformations of 1,2-Dibromocyclopentene. Research conducted at Ludwig-Maximilians-Universität Munich has contributed significantly to elucidating these reaction mechanisms .

Applications in Chemical Research

1,2-Dibromocyclopentene serves as a valuable building block in organic synthesis due to its functional group pattern and reactivity.

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